6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group and a benzylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions involving benzyl halides and piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Benzyl halides, piperazine derivatives, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyrimidine derivatives.
Scientific Research Applications
6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of a benzyl group.
6-amino-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with a phenyl group instead of a benzyl group.
6-amino-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with an ethyl group instead of a benzyl group.
Uniqueness
6-amino-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the benzylpiperazine moiety, which may confer specific binding properties and biological activities that are distinct from other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-2-(4-benzylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-13-10-14(21)18-15(17-13)20-8-6-19(7-9-20)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H3,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOGRIPKSLBAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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